molecular formula C13H9N B1595161 4-(Phenylethynyl)pyridine CAS No. 13295-94-8

4-(Phenylethynyl)pyridine

Cat. No.: B1595161
CAS No.: 13295-94-8
M. Wt: 179.22 g/mol
InChI Key: MDTKRBFWMKZRDH-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)pyridine is a useful research compound. Its molecular formula is C13H9N and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTKRBFWMKZRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326198
Record name 4-(Phenylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13295-94-8
Record name NSC525252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Phenylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromopyridine hydrochloride (3.9 g, 20 mmol), tetrakis(triphenylphosphine)palladium (2.32 g, 2.0 mmol), triethylamine (16.8 mL, 120 mmol) in dry DMF (150 mL) is added phenylacetylene (4.2 mL, 40 mmol) at room temperature. After stirring for 3 hours at 80° C., the reaction mixture is concentrated. The residue is dissolved in CH2Cl2 (100 mL), washed with H2O, brine (50 mL), dried (MgSO4) and concentrated. The crude material is purified by chromatography (silica gel, EtOAc/hexane: 10/90) to afford the title compound as a solid (3.25 g, 91%). Mp 51-53° C. MS (+) ES: 180 (M+H)+.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridine hydrochloride (9.75 g, 50 mmol), phenylacetylene (11 ml, 10.2 g; 100 mmol), copper (I) iodide (50 mg) and bis(triphenylphosphino)palladium (II) chloride (200 mg) in dry triethylamine (60 ml) was stirred under reflux for 16 h, the cooled reaction mixture filtered, and the filtrate evaporated. The residual black oil was dissolved in ethyl acetate (100 ml) and washed with saturated aqueous sodium carbonate (2×50 ml) and HCl (1M, 4×25 ml). The acidic washings were extracted with ethyl acetate (2×25 ml) and then basified (5M NaOH). The resulting suspension was extracted with dichloromethane (4×25 ml), the combined organic layers washed with water (25 ml), dried (MgSO4), evaporated, and the residue chromatographed on silica gel, eluting with 7:3 ethyl acetate/60°-80° petrol to give the product as a buff solid (2.79 g, 31%).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Yield
31%

Synthesis routes and methods III

Procedure details

The procedure was identical to Example 2, with the exception that 4-cyanopyridine (0.208 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 0.88 mmol (44% yield) of 4-(phenylethynyl)pyridine, and no remaining 4-cyanopyridine in the reaction mixture.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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